2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide is a synthetic organic compound with a complex structure It contains a phenoxy group substituted with chlorine and methyl groups, a cyclohexyl group with a dimethylamino substituent, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Cyclohexylamine Derivative: The next step involves the synthesis of the cyclohexylamine derivative, which is achieved by reacting cyclohexylamine with formaldehyde and dimethylamine.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the cyclohexylamine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-methylpropanamide: Similar structure but lacks the cyclohexyl group.
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)ethyl]methyl}propanamide: Similar structure but with an ethyl group instead of cyclohexyl.
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}propanamide is unique due to the presence of both the cyclohexyl and dimethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H31ClN2O2 |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[[1-(dimethylamino)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C20H31ClN2O2/c1-14-11-17(12-15(2)18(14)21)25-16(3)19(24)22-13-20(23(4)5)9-7-6-8-10-20/h11-12,16H,6-10,13H2,1-5H3,(H,22,24) |
InChI Key |
ZZGRLJFRRHYJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
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